![molecular formula C12H14Cl2Zr B079261 二氯双[(1,2,3,4,5-η)-1-甲基-2,4-环戊二烯-1-基]锆 CAS No. 12109-71-6](/img/structure/B79261.png)

二氯双[(1,2,3,4,5-η)-1-甲基-2,4-环戊二烯-1-基]锆

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of these zirconium complexes often involves the reaction of zirconium tetrachloride with specific cyclopentadienyl ligands under controlled conditions. For instance, novel zirconium(IV) complexes with chelating oxygen-containing cyclopentadienyl ligands have been synthesized, showcasing the versatility in modifying the cyclopentadienyl framework to alter the compound's properties and reactivity (Krut’ko et al., 1996).

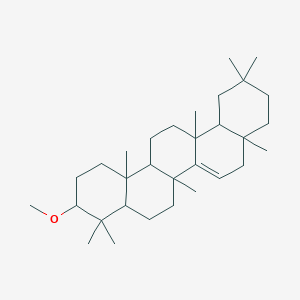

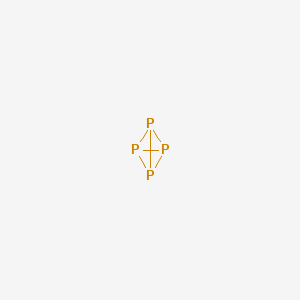

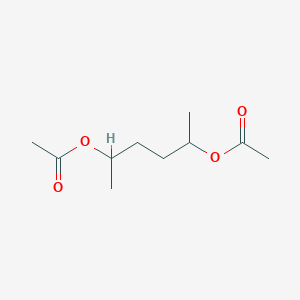

Molecular Structure Analysis

The molecular structure of these complexes typically displays a pseudo-tetrahedral coordination geometry around the zirconium center, with cyclopentadienyl rings asymmetrically bonded to the Zr atom. This structure is influenced by the steric interactions between substituents on the cyclopentadienyl rings and the chloride ligands, as demonstrated in the analysis of substituted zirconocene complexes (Tian et al., 1996).

Chemical Reactions and Properties

Zirconium complexes exhibit rich chemistry, engaging in various reactions such as olefin polymerization, alkane activation, and coupling reactions. For example, bis-indenyl zirconium sandwich complexes have shown to be effective in low-valent zirconium-mediated coupling reactions, indicating the potential for these complexes in synthetic organic chemistry (Bradley et al., 2004).

Physical Properties Analysis

The physical properties of zirconocene dichlorides, such as solubility, melting points, and volatility, are critical for their application in catalysis and materials science. These properties are significantly influenced by the nature of the cyclopentadienyl substituents and the overall molecular geometry of the complex.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and catalytic activity, are central to the application of zirconocene dichlorides in polymerization reactions and organic synthesis. The introduction of fluorinated cyclopentadienyl ligands, for instance, has been shown to enhance the catalytic activity of these complexes in ethylene polymerization, demonstrating the tunability of their chemical properties (Steffen et al., 2007).

科学研究应用

有机合成催化剂

包括“二氯双[(1,2,3,4,5-η)-1-甲基-2,4-环戊二烯-1-基]锆”在内的锆化合物已被认为是相对便宜、低毒性、稳定、绿色和高效的催化剂,可用于各种重要的有机转化 . 它们已被用于加速胺化、迈克尔加成和氧化反应 .

烯丙基化催化剂

设计良好的茂金属全氟磺酸盐,包括“二氯双[(1,2,3,4,5-η)-1-甲基-2,4-环戊二烯-1-基]锆”,可用于烯丙基化 . 烯丙基化是将烯丙基添加到底物的化学反应。

酰化催化剂

包括“二氯双[(1,2,3,4,5-η)-1-甲基-2,4-环戊二烯-1-基]锆”在内的茂金属全氟磺酸盐也可用于酰化 . 酰化是有机化学反应,将酰基引入化合物中。

酯化催化剂

茂金属全氟磺酸盐也应用于酯化 . 酯化是羧酸和醇反应生成酯的反应。

聚合加速剂

作用机制

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- can be achieved through the reaction of zirconium tetrachloride with 1-methyl-2,4-cyclopentadiene in the presence of a reducing agent such as sodium or lithium.", "Starting Materials": [ "Zirconium tetrachloride", "1-methyl-2,4-cyclopentadiene", "Sodium or Lithium" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add 1-methyl-2,4-cyclopentadiene to the solution and stir for 30 minutes.", "Step 3: Add sodium or lithium to the mixture and stir for an additional 2 hours.", "Step 4: Filter the mixture and wash the solid with THF.", "Step 5: Dry the product under vacuum to obtain Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-." ] } | |

CAS 编号 |

12109-71-6 |

分子式 |

C12H14Cl2Zr |

分子量 |

320.37 g/mol |

IUPAC 名称 |

dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI 键 |

ZUYRMIQFRZTNFG-UHFFFAOYSA-L |

SMILES |

C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |

规范 SMILES |

C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)